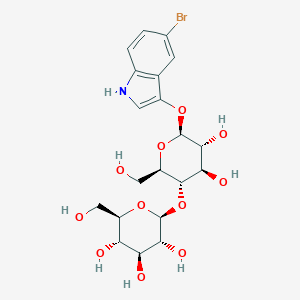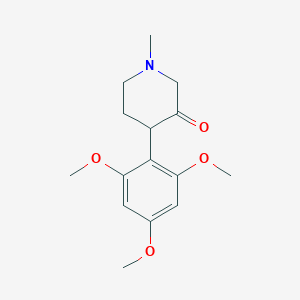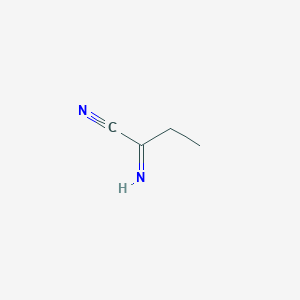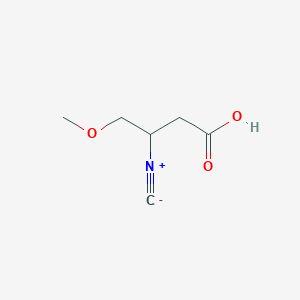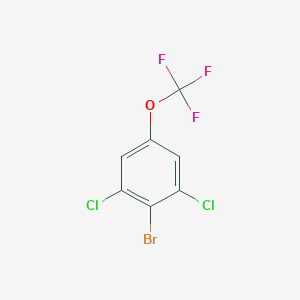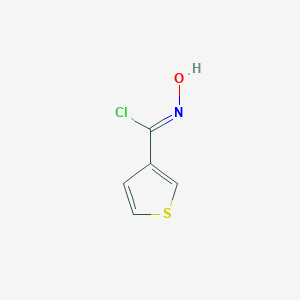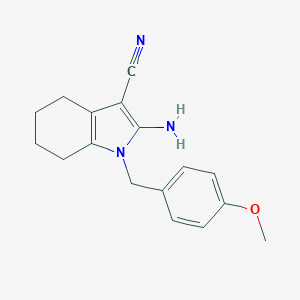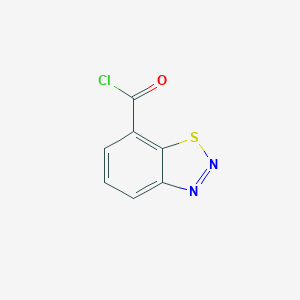
Bacillomycin Fc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of A-484954 involves several steps, starting with the preparation of the mother liquor. Typically, 2 mg of the compound is dissolved in 50 μL of dimethyl sulfoxide (DMSO) to achieve a concentration of 40 mg/mL . The exact synthetic routes and reaction conditions for industrial production are not widely documented, but the compound is available for research purposes from various suppliers .
Chemical Reactions Analysis
A-484954 primarily undergoes reactions typical of its functional groups. It is an ATP-competitive inhibitor, meaning it competes with ATP for binding to eEF2K . The compound’s structure allows it to interact with various reagents, but specific details on oxidation, reduction, or substitution reactions are not extensively documented. The major product formed from its interaction with eEF2K is the inhibition of eEF2 phosphorylation .
Scientific Research Applications
A-484954 is extensively used in scientific research, particularly in the study of cancer and neurological diseases . Its primary application is as an inhibitor of eEF2K, which plays a crucial role in protein synthesis by phosphorylating eukaryotic elongation factor-2 (eEF2) . By inhibiting eEF2K, A-484954 can reduce eEF2 phosphorylation, thereby affecting protein synthesis and cell growth . This makes it a valuable tool in cancer research, where it has been shown to reduce cancer cell growth and induce cell death . Additionally, A-484954 has been used to study the role of eEF2K in neurological diseases such as Alzheimer’s disease .
Mechanism of Action
A-484954 exerts its effects by binding to the ATP-binding site of eEF2K, thereby inhibiting its activity . This inhibition prevents the phosphorylation of eEF2, which is necessary for protein synthesis . The compound’s mechanism of action involves the suppression of translation elongation, which can lead to reduced cell growth and increased cell death in cancer cells . The molecular targets and pathways involved include the eEF2K signaling pathway and its interaction with other cellular processes such as autophagy and apoptosis .
Comparison with Similar Compounds
A-484954 is unique among eEF2K inhibitors due to its high specificity and potency . Similar compounds include NH125, which also inhibits eEF2K but has a different mechanism of action and lower specificity . Other eEF2K inhibitors, such as MHCKA, have been studied using homology modeling and molecular dynamics to improve their design and efficacy . A-484954 stands out due to its ability to effectively inhibit eEF2K with minimal off-target effects .
Properties
CAS No. |
115088-47-6 |
|---|---|
Molecular Formula |
C52H84N12O14 |
Molecular Weight |
1101.3 g/mol |
IUPAC Name |
3-[6,12,22-tris(2-amino-2-oxoethyl)-19-(1-hydroxyethyl)-9-[(4-hydroxyphenyl)methyl]-16-(11-methyltridecyl)-2,5,8,11,14,18,21,24-octaoxo-1,4,7,10,13,17,20,23-octazacyclooctacos-3-yl]propanamide |
InChI |
InChI=1S/C52H84N12O14/c1-4-30(2)15-11-9-7-5-6-8-10-12-16-33-26-45(72)60-37(27-41(54)68)49(75)62-36(25-32-18-20-34(66)21-19-32)48(74)63-39(29-43(56)70)50(76)61-35(22-23-40(53)67)47(73)57-24-14-13-17-44(71)59-38(28-42(55)69)51(77)64-46(31(3)65)52(78)58-33/h18-21,30-31,33,35-39,46,65-66H,4-17,22-29H2,1-3H3,(H2,53,67)(H2,54,68)(H2,55,69)(H2,56,70)(H,57,73)(H,58,78)(H,59,71)(H,60,72)(H,61,76)(H,62,75)(H,63,74)(H,64,77) |
InChI Key |
YXKHGFSEIGETSI-UHFFFAOYSA-N |
SMILES |
CCC(C)CCCCCCCCCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCCCC(=O)NC(C(=O)NC(C(=O)N1)C(C)O)CC(=O)N)CCC(=O)N)CC(=O)N)CC2=CC=C(C=C2)O)CC(=O)N |
Canonical SMILES |
CCC(C)CCCCCCCCCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCCCC(=O)NC(C(=O)NC(C(=O)N1)C(C)O)CC(=O)N)CCC(=O)N)CC(=O)N)CC2=CC=C(C=C2)O)CC(=O)N |
Synonyms |
Bacillomycin Fc |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


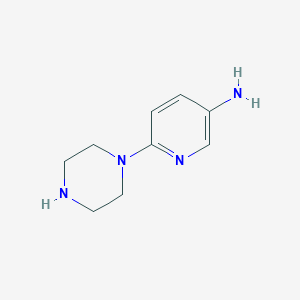

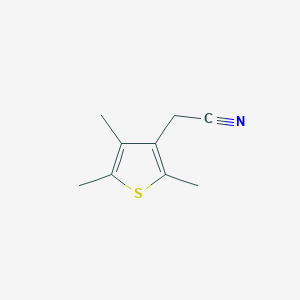
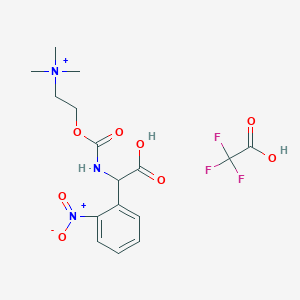
![Methyl 4-(methyl[4-(1-pyrrolidinyl)-2-butynyl]amino)-4-oxobutanoate](/img/structure/B37959.png)
